(1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene
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Overview
Description
(1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene is a 1,2-epoxy-1,2-dihydrophenanthrene. It is an enantiomer of a (1R,2S)-1,2-epoxy-1,2-dihydrophenanthrene.
Scientific Research Applications
Chemical Resolution and Racemization Studies
1,2-Epoxydihydrophenanthrenes, including (1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene, have been studied for their chemical resolution and racemization properties. Research indicates that these compounds can spontaneously racemize, and preliminary calculations suggest oxepin intermediates may account for this configurational instability (Boyd, Neill, & Stubbs, 1977).
Synthesis and Configuration Analysis
The synthesis of 1,2-epoxydihydrophenanthrenes from both racemic and optically pure precursors has been reported. These studies also focus on the absolute configuration of metabolites derived from these compounds, using techniques like X-ray crystallographic analysis (Boyd et al., 1987).
Stereoselective Metabolism
Research has shown that enantiomerically pure isomers of trans-1,2-dihydroxy-1,2-dihydrophenanthrene can be metabolized to diastereomerically related bay-region diol epoxides. This stereoselective metabolism depends on the source of the microsomes used in the study (Vyas et al., 1982).
Enantioselective Epoxyalkane Formation
Certain microorganisms have shown the ability to produce highly enantio-enriched epoxyalkanes, including (1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene, via stereoselective monooxygenase-mediated alkene epoxidation. This is an important finding for the synthesis of optically pure biologically active fine chemicals (Owens, Karceski, & Mattes, 2009).
Glutathione Conjugation
Studies on glutathione conjugation of enantiomers of related compounds like 1,2-epoxy-1,2,3,4-tetrahydronaphthalene have shown significant differences in rate and affinity for glutathione S-transferase, which is relevant for understanding the metabolic pathways and interactions of similar compounds (Watabe, Hiratsuka, & Tsurumori, 1985).
Enantioselective Synthesis
Research on palladium-catalyzed, enantioselective synthesis of related compounds highlights the potential for selective production of enantiomerically pure compounds, which is essential in pharmaceutical and fine chemical synthesis (Cheeseman et al., 2004).
Thermal Reactions and Flame Retardancy in Polymers
The incorporation of related epoxides into epoxy resins has been studied for improving flame retardancy and thermal stability in polymers. This application is crucial for developing safer and more durable materials (Wang et al., 2010).
properties
CAS RN |
66226-25-3 |
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Product Name |
(1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene |
Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene |
InChI |
InChI=1S/C14H10O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-8,13-14H/t13-,14+/m1/s1 |
InChI Key |
ALTXUIJFJAHUPS-KGLIPLIRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]4[C@H]3O4 |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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